molecular formula C7H2F7NO3S B142690 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate CAS No. 147541-03-5

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate

Cat. No. B142690
CAS RN: 147541-03-5
M. Wt: 313.15 g/mol
InChI Key: LWZRPYZXABAHFJ-UHFFFAOYSA-N
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Description

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate (F-TfPyS) is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. F-TfPyS is a fluorinated pyridinium salt that is widely used as a catalyst in organic synthesis reactions. It has also been studied for its potential use in biomedical applications due to its unique properties.

Scientific Research Applications

Electrophilic Fluorination

1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate is used in electrophilic fluorination reactions. It facilitates the direct fluorination of imines and methyl-substituted pyridines to produce mono- and difluoroketones and respective fluoromethyl pyridines. This process highlights the compound's potential as an electrophilic fluorination agent, which could be particularly valuable in synthesizing fluorinated organic compounds, including pharmaceuticals and agrochemicals (Ying, Desmarteau, & Gotoh, 1996).

Synthesis of Fluorinated Polyamides

The compound also plays a role in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polyamides exhibit remarkable properties such as high glass transition temperatures, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption. This indicates its utility in creating materials with advanced properties for electronic and aerospace applications (Liu et al., 2013).

Preparation of Transparent, Flexible Films

Fluorinated polyamides synthesized using related compounds demonstrate the ability to be cast into transparent, flexible, and strong films. These films' low dielectric constants, high thermal stability, and mechanical properties make them suitable for use in high-performance electronic and optical devices (Vora, Goh, & Chung, 2000).

Development of Soluble Polyimides

Research into soluble polyimides derived from the polycondensation of 2,6-bis(4-amino-2-trifluoromethylphenoxy-4'-benzoyl)pyridine with various aromatic dianhydrides shows that these polyimides have excellent solubility and thermal stability. This underscores the potential for using this compound in creating materials with desirable properties for electronic and aerospace industries (Zhang et al., 2007).

properties

IUPAC Name

1-fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F7NO3S/c8-6(9,10)3-1-4(7(11,12)13)15(14)5(2-3)19(16,17)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZRPYZXABAHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C([N+](=C1C(F)(F)F)F)S(=O)(=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371974
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147541-03-5
Record name Pyridinium, 1-fluoro-2-sulfo-4,6-bis(trifluoromethyl)-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147541-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-4,6-bis(trifluoromethyl)pyridin-1-ium-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 25 ml flask, acetonitrile (6 ml) was added to 4,6-bistrifluoromethylpyridine-2-sulfonic acid (874 mg, 2.64 mmol) to prepare a homogeneous mixture. Then, the flask was dipped in a cooling bath kept at -40° C., and to the mixture, the fluorine gas diluted with the nitrogen gas to a concentration of 10% was introduced at a flow rate of 15 ml/min. The total amount of the fluorine gas was 211 ml. As the fluorination reaction proceeded, a precipitate was formed. After the reaction, only the nitrogen gas was introduced for 30 minutes. After the addition of ethyl ether to the mixture, the resulting precipitate was recovered by filtration to obtain N-fluoro-4,6-bistrifluoromethylpyridinium-2-sulfonate (787 mg). Yield, 95%. Melting point, 172°-174° C. (with decomposition).
Quantity
6 mL
Type
reactant
Reaction Step One
Name
4,6-bistrifluoromethylpyridine-2-sulfonic acid
Quantity
874 mg
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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